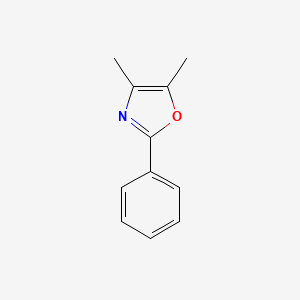

4,5-Dimethyl-2-phenyl-1,3-oxazole

Descripción general

Descripción

Synthesis Analysis

Several methods exist for synthesizing oxazoles, including the Van Leusen Oxazole Synthesis . This reaction involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2. Palladium-catalyzed C-5 arylation is preferred in polar solvents, while C-2 arylation is favored in nonpolar solvents .

Molecular Structure Analysis

The molecular structure of 4,5-Dimethyl-2-phenyl-1,3-oxazole consists of a doubly unsaturated 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom. It has a stable liquid form at room temperature . Here’s the chemical structure:

Chemical Reactions Analysis

- Arylation : The compound can undergo direct arylation at both C-5 and C-2 positions using various aryl and heteroaryl bromides, chlorides, iodides, and triflates .

- One-Pot Synthesis : An improved one-pot van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids allows the preparation of 4,5-disubstituted oxazoles in high yields .

- Cyclization : A [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms using 8-methylquinoline N-oxide as an oxidant provides 2,5-disubstituted oxazoles .

Aplicaciones Científicas De Investigación

Synthesis of Aromatic Carboxyl Functionalized Polymers

4,5-Dimethyl-2-phenyl-1,3-oxazole plays a significant role in the synthesis of aromatic carboxyl functionalized polymers. Summers and Quirk (1996) described the use of 4,5-dimethyl-2-phenyl-1,3-oxazole in the synthesis of ω-oxazolyl polystyrene, leading to the production of aromatic carboxyl chain-end functionalized polystyrene after specific reactions (Summers & Quirk, 1996).

Characterization and Synthesis of Substituted Oxazole

Kadam, Shaikh, and Patel (2016) synthesized and characterized a series of 2,4,5-trisubstituted oxazole compounds. The synthesis process involved 4,5-dimethyl-2-phenyl-1,3-oxazole, with subsequent structural determination via crystallography and DFT modeling (Kadam, Shaikh, & Patel, 2016).

Nonlinear Optical Properties Study

Murthy et al. (2010) explored the nonlinear optical properties of 4-substituted benzylidene-2-phenyl-5-oxazolones, including derivatives of 4,5-dimethyl-2-phenyl-1,3-oxazole. Their research employed techniques like Z-scan to understand the optical characteristics of these compounds (Murthy et al., 2010).

Coordination Chemistry in Organic Synthesis

Gómez, Muller, and Rocamora (1999) discussed the role of 4,5-dihydro-1,3-oxazole ligands, such as 4,5-dimethyl-2-phenyl-1,3-oxazole, in transition metal-catalyzed asymmetric organic syntheses. Their study highlights the versatility and structural significance of oxazoline ligands in coordination chemistry (Gómez, Muller, & Rocamora, 1999).

Atom Transfer Radical Polymerization

Summers, Maseko, and Summers (2013) utilized 4,5-dimethyl-2-phenyl-1,3-oxazole in atom transfer radical polymerization (ATRP) reactions. Their work led to the synthesis of well-defined α-oxazolyl functionalized polystyrene, showcasing the utility of 4,5-dimethyl-2-phenyl-1,3-oxazole in polymer science (Summers, Maseko, & Summers, 2013).

Propiedades

IUPAC Name |

4,5-dimethyl-2-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-9(2)13-11(12-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEBMUGUTWAODF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379496 | |

| Record name | 4,5-dimethyl-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethyl-2-phenyl-1,3-oxazole | |

CAS RN |

26028-53-5 | |

| Record name | 4,5-dimethyl-2-phenyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

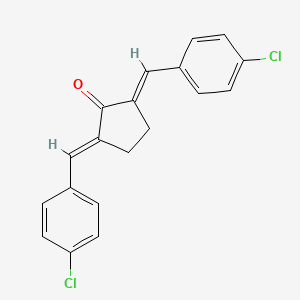

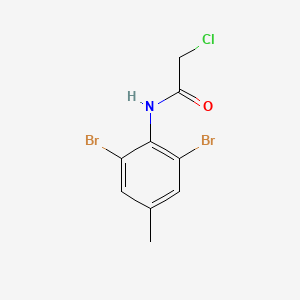

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1621202.png)

![[4-(3-Methyl-benzoyl)-piperazin-1-yl]-acetic acid](/img/structure/B1621211.png)

![2-[(2-phenylquinoline-4-carbonyl)amino]benzoic Acid](/img/structure/B1621218.png)